molecular formula C14H32N2O6S4 B12802657 S-(3-((8-((3-((Hydroxy(dioxido)sulfanyl)thio)propyl)amino)octyl)amino)propyl) hydrogen thiosulfate CAS No. 35871-57-9

S-(3-((8-((3-((Hydroxy(dioxido)sulfanyl)thio)propyl)amino)octyl)amino)propyl) hydrogen thiosulfate

Cat. No.: B12802657
CAS No.: 35871-57-9
M. Wt: 452.7 g/mol
InChI Key: ZPUGBHTTZKNQNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-(3-((8-((3-((Hydroxy(dioxido)sulfanyl)thio)propyl)amino)octyl)amino)propyl) hydrogen thiosulfate: is a complex organosulfur compound It is characterized by its unique structure, which includes multiple functional groups such as thiosulfate, amino, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(3-((8-((3-((Hydroxy(dioxido)sulfanyl)thio)propyl)amino)octyl)amino)propyl) hydrogen thiosulfate typically involves multi-step organic synthesis. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:

    Thiosulfation: Introduction of the thiosulfate group through reactions with thiosulfuric acid or its derivatives.

    Amination: Incorporation of amino groups via reactions with amines or ammonia under controlled conditions.

    Sulfanylation: Addition of sulfanyl groups using thiol compounds.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. Key steps include:

    Raw Material Preparation: Sourcing and purification of starting materials.

    Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and pH to maximize yield and purity.

    Purification: Techniques like crystallization, distillation, and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles like halides or hydroxides.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, hydroxides.

Major Products:

    Oxidation Products: Sulfonic acids, disulfides.

    Reduction Products: Thiols, amines.

    Substitution Products: Halogenated compounds, hydroxylated derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: Used as a catalyst or catalyst precursor in various organic reactions.

    Synthesis: Intermediate in the synthesis of more complex organosulfur compounds.

Biology:

    Enzyme Inhibition: Potential inhibitor of enzymes that interact with sulfur-containing substrates.

    Biochemical Probes: Used in studies to understand sulfur metabolism and related pathways.

Medicine:

    Drug Development: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Diagnostic Agents: Utilized in the development of diagnostic tools for detecting sulfur-related metabolic disorders.

Industry:

    Material Science: Incorporated into polymers and coatings to enhance properties like durability and resistance to oxidation.

    Agriculture: Used in formulations of fertilizers and pesticides to improve efficacy and stability.

Mechanism of Action

The mechanism of action of S-(3-((8-((3-((Hydroxy(dioxido)sulfanyl)thio)propyl)amino)octyl)amino)propyl) hydrogen thiosulfate involves its interaction with various molecular targets and pathways. Key aspects include:

    Molecular Targets: Enzymes and proteins that contain or interact with sulfur groups.

    Pathways Involved: Sulfur metabolism pathways, redox regulation, and signal transduction pathways involving sulfur-containing molecules.

Comparison with Similar Compounds

  • S-(3-((8-((3-((Hydroxy(dioxido)sulfanyl)thio)propyl)amino)octyl)amino)propyl) hydrogen sulfate
  • S-(3-((8-((3-((Hydroxy(dioxido)sulfanyl)thio)propyl)amino)octyl)amino)propyl) hydrogen sulfite

Comparison:

  • Structural Differences: While similar in structure, the presence of different functional groups (e.g., sulfate vs. thiosulfate) can significantly alter their chemical properties and reactivity.
  • Reactivity: The thiosulfate group in S-(3-((8-((3-((Hydroxy(dioxido)sulfanyl)thio)propyl)amino)octyl)amino)propyl) hydrogen thiosulfate provides unique reactivity compared to its sulfate and sulfite analogs.
  • Applications: The unique properties of the thiosulfate group make this compound particularly useful in applications requiring redox activity and sulfur metabolism studies.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

35871-57-9

Molecular Formula

C14H32N2O6S4

Molecular Weight

452.7 g/mol

IUPAC Name

1,8-bis(3-sulfosulfanylpropylamino)octane

InChI

InChI=1S/C14H32N2O6S4/c17-25(18,19)23-13-7-11-15-9-5-3-1-2-4-6-10-16-12-8-14-24-26(20,21)22/h15-16H,1-14H2,(H,17,18,19)(H,20,21,22)

InChI Key

ZPUGBHTTZKNQNS-UHFFFAOYSA-N

Canonical SMILES

C(CCCCNCCCSS(=O)(=O)O)CCCNCCCSS(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.